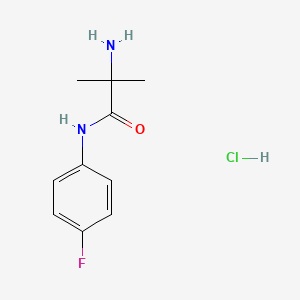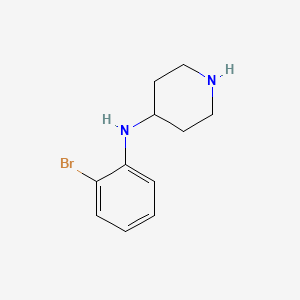![molecular formula C9H7BrN2O3 B1527575 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid CAS No. 1247390-92-6](/img/structure/B1527575.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid
Overview
Description
“5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid” is a chemical compound with the CAS Number: 306935-28-4 . It has a molecular weight of 299.12 and its IUPAC name is 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid .
Molecular Structure Analysis
The molecular structure of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid” includes a furan ring attached to a carboxylic acid group and a pyrazole ring which is further substituted with a bromine atom . The InChI code for this compound is 1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 208-209°C . The compound is expected to be stable under normal conditions.Scientific Research Applications
Synthesis of Imidazole Containing Compounds
The compound can be used as a starting material in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including “5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Inhibitor of Liver Alcohol Dehydrogenase
The compound is shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase . This suggests potential applications in the treatment of alcohol-related disorders.
Synthesis of 1,4’-Bipyrazoles
The compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important structures in medicinal chemistry due to their wide range of biological activities.
Synthesis of Hydrazine-Coupled Pyrazoles
The compound can be used in the synthesis of hydrazine-coupled pyrazoles . These derivatives have shown promising antileishmanial and antimalarial activities .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Future Directions
As for future directions, more research is needed to explore the potential applications of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid”. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be a promising candidate for further studies in medicinal chemistry.
properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-7-2-11-12(3-7)4-8-1-6(5-15-8)9(13)14/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBAYSXECXNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



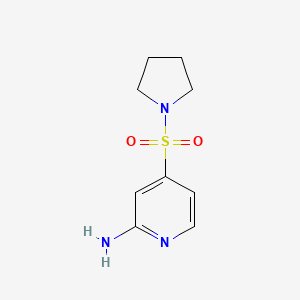

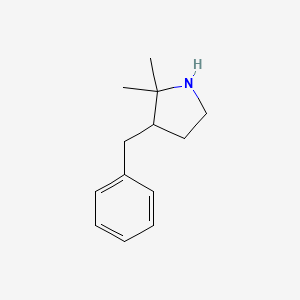


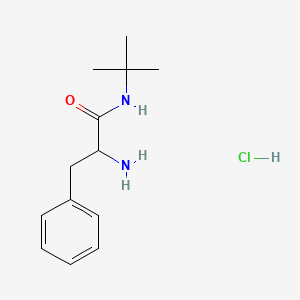
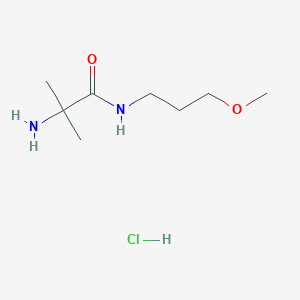
![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
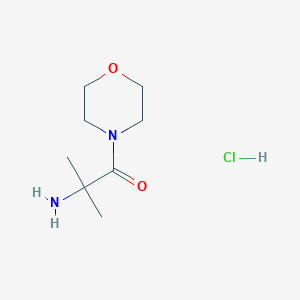
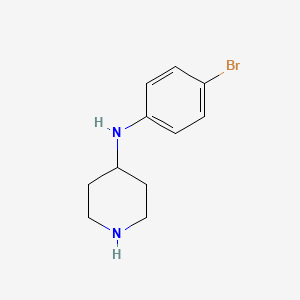
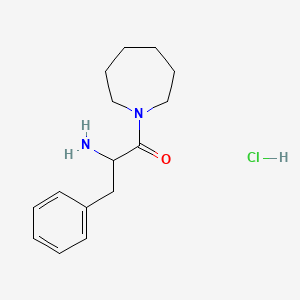
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)
